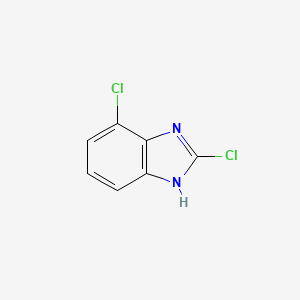

2,4-dichloro-1H-benzimidazole

Overview

Description

2,4-dichloro-1H-benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

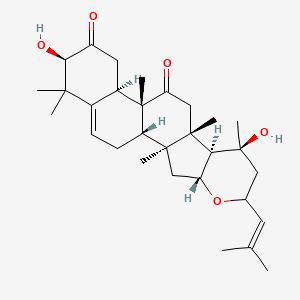

Benzimidazole derivatives are synthesized in a multistep process . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two chlorine atoms at the 2nd and 4th positions .Scientific Research Applications

Heterocyclization Methods

A study by Naeimi and Babaei (2017) details a microwave-assisted method for the synthesis of benzimidazole derivatives, including 2,4-dichloro-1H-benzimidazole, using DDQ as an oxidant. This method offers high yields, an easy work-up procedure, and short reaction times (Naeimi & Babaei, 2017).

DNA Topoisomerase I Inhibitors

Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including this compound, which showed inhibitory effects on mammalian type I DNA topoisomerase, suggesting potential medical applications (Alpan, Gunes, & Topçu, 2007).

Antiviral Activity

Garuti et al. (1982) reported that certain 1-(hydroxyalkyl)-1H-benzimidazoles, including 2,4-dichloro derivatives, exhibited in vitro activity against herpes simplex virus and poliovirus, indicating their potential in antiviral therapy (Garuti et al., 1982).

Crystal Structure Analysis

Kaynak et al. (2008) conducted a study on the synthesis and crystal structure of this compound derivatives, providing insight into their molecular structure and potential applications in material science and pharmacology (Kaynak et al., 2008).

Ionic Liquid Synthesis

Nikpassand and Pirdelzendeh (2016) explored the green synthesis of benzimidazoles using ionic liquids, demonstrating the versatility and environmental benefits of such methods in producing compounds like this compound (Nikpassand & Pirdelzendeh, 2016).

Corrosion Inhibition

Khaled (2003) investigated the role of benzimidazole derivatives as corrosion inhibitors for iron in acidic solutions, with potential implications for industrial applications (Khaled, 2003).

Antihypertensive Activity

Sharma, Kohli, and Sharma (2010) synthesized benzimidazole derivatives and evaluated their potential as antihypertensive agents, indicating a possible application in cardiovascular medicine (Sharma, Kohli, & Sharma, 2010).

Mechanism of Action

Target of Action

2,4-Dichloro-1H-benzimidazole is a derivative of the benzimidazole family, which is known for its broad range of biological activities Benzimidazole derivatives have been reported to inhibit various enzymes, including urease and eukaryotic topoisomerase II . These enzymes play crucial roles in biological processes such as protein digestion and DNA replication, respectively.

Mode of Action

For instance, some benzimidazole derivatives can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . Others act as inhibitors of enzymes like urease and eukaryotic topoisomerase II , disrupting their normal function.

Biochemical Pathways

Benzimidazole derivatives have been reported to exert their antitumor activity through versatile mechanisms such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, and enzyme inhibition .

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Benzimidazole derivatives have been reported to have moderate to high ability to scavenge peroxyl radicals , which could potentially lead to antioxidant activity. Additionally, some benzimidazole derivatives have shown significant anticancer activity .

Action Environment

It is known that the chemical properties of benzimidazole derivatives, such as solubility and stability, can be influenced by factors like ph and temperature .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-1H-benzimidazole has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor This suggests that it interacts with this receptor, potentially influencing its function

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It has been found to exhibit potent binding inhibition activity against a corticotropin-releasing factor 1 (CRF1) receptor . This suggests that it may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are known to be key components to functional molecules that are used in a variety of everyday applications . This suggests that this compound may have similar stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Benzimidazole derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may have similar dosage-dependent effects in animal models.

Metabolic Pathways

It has been found to be rapidly metabolized by human hepatic microsomes . This suggests that it may interact with enzymes or cofactors in these metabolic pathways.

Properties

IUPAC Name |

2,4-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRVNDMYDSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

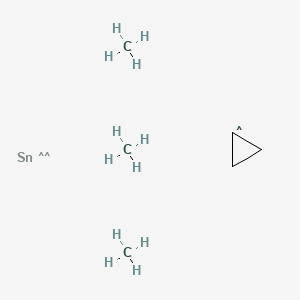

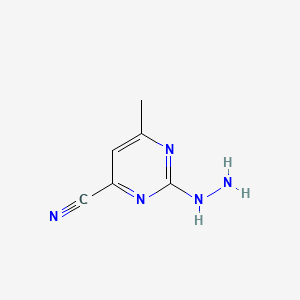

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![2,4,5,6,7-Pentabromo-1H-benzo[d]imidazole](/img/structure/B579388.png)

![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/no-structure.png)